molecular formula C21H25NO2 B8105080 Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate

Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate

Cat. No.: B8105080
M. Wt: 323.4 g/mol
InChI Key: KIRCIDZFOHXUQS-UHFFFAOYSA-N
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Description

Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate is a chemical compound characterized by its complex molecular structure, which includes a benzene ring substituted with a cyclohexyl group and an amino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate typically involves multiple steps, starting with the preparation of the cyclohexylphenyl derivative. One common method is the reaction of 4-cyclohexylbenzaldehyde with an amine under reductive conditions to form the corresponding amine derivative. Subsequent esterification with methanol in the presence of an acid catalyst yields the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, this compound can be used as a probe to study protein interactions and enzyme activities. Its ability to bind to specific targets makes it a useful tool in understanding biological processes.

Medicine: In the medical field, this compound has potential applications in drug development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including adhesives and sealants.

Mechanism of Action

The mechanism by which Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can vary, but they often include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • Methyl 4-(4-cyclohexylphenyl)-2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate

  • 4- (4-cyclohexylphenyl)-2- { [ (4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid

Uniqueness: Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate stands out due to its specific structural features, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, binding affinity, and overall efficacy.

Properties

IUPAC Name

methyl 4-[(4-cyclohexylanilino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-24-21(23)19-9-7-16(8-10-19)15-22-20-13-11-18(12-14-20)17-5-3-2-4-6-17/h7-14,17,22H,2-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRCIDZFOHXUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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